molecular formula C21H25N3O3S B11223974 4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11223974
M. Wt: 399.5 g/mol
InChI Key: CDMYVFCRWFXNMX-UHFFFAOYSA-N
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Description

4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butyl group: This step may involve alkylation reactions using butyl halides.

    Attachment of the dimethylphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide group: This step may involve amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This may involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound may modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide
  • 4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1-oxide

Uniqueness

4-butyl-N-(3,4-dimethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-butyl-N-(3,4-dimethylphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-5-6-11-24-16(4)23-28(26,27)20-13-17(8-10-19(20)24)21(25)22-18-9-7-14(2)15(3)12-18/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,25)

InChI Key

CDMYVFCRWFXNMX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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